5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
Description
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 5, a methyl group at position 1, and a carboxylic acid group at position 2. This structure imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its bromine substituent enhances electrophilicity, while the methyl group contributes to lipophilicity, influencing solubility and bioavailability .
Properties
IUPAC Name |
5-bromo-1-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-4(5)6-2(7-8)3(9)10/h1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLECHTFIXMMMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane . The reaction conditions generally include:
Temperature: Room temperature to reflux
Time: Several hours to overnight
Purification: Crystallization or column chromatography
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bromination: Using bromine or NBS in a large reactor.
Purification: Employing industrial-scale crystallization or distillation techniques.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
Substitution: Formation of 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Coupling: Formation of coupled triazole products with various functional groups.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid has been explored for its potential in drug development due to its ability to interact with various biological targets.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of bacteria and fungi. In vitro studies have shown that it effectively targets Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, making it a candidate for new antimicrobial agents .
- Anticancer Potential : Similar triazole derivatives have demonstrated cytotoxic effects on cancer cell lines. For instance, studies indicate that derivatives can induce apoptosis in breast cancer cells at micromolar concentrations.
Agricultural Applications
The compound is also utilized in agriculture as a component of agrochemicals:
- Fungicides : Its antifungal properties make it suitable for developing fungicides that protect crops from fungal infections.
- Herbicides : Research suggests that triazole derivatives can inhibit specific enzymes in plants, potentially leading to the development of selective herbicides .
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds:
- Building Block for Drug Design : Its structure allows for modifications that can lead to new compounds with enhanced biological activities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited strong antibacterial properties comparable to standard antibiotics, suggesting potential applications in treating resistant infections.
Case Study 2: Anticancer Evaluation
Another investigation focused on the anticancer properties of triazole compounds. Researchers synthesized several derivatives and tested their effects on human breast cancer cells (MDA-MB-231). The findings revealed significant cell death and morphological changes at low concentrations, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its activity:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, binding to receptor sites, or interaction with DNA/RNA.
The exact mechanism can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
3-Bromo-1-methyl-1H-1,2,4-triazole
- Structural Difference : Bromine at position 3 instead of 3.
- Impact : Reduced similarity (0.79 vs. 0.85 for the 5-bromo isomer) due to altered electronic distribution and steric hindrance near the carboxylic acid group .
- Applications : Less studied in medicinal chemistry compared to the 5-bromo derivative, likely due to weaker binding in enzyme active sites.
5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid
- Structural Difference : Lacks the methyl group at position 1.
- Impact : Lower lipophilicity and reduced metabolic stability compared to the methylated analogue. The absence of the methyl group may increase susceptibility to enzymatic degradation .
Ethyl 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate
Functional Group Modifications
5-Amino-1,2,4-triazole-3-carboxylic Acid
- Structural Difference: Amino group at position 5 instead of bromine.
- Impact: The amino group introduces hydrogen-bonding capability, improving interactions with biological targets like kinases. However, it reduces electrophilicity, limiting use in electrophile-driven reactions .
1-(Trinitromethyl)-1H-1,2,4-triazole-3-carboxylic Acid
- Structural Difference : Trinitromethyl group at position 1.
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid
Key Findings :
- Electron-Withdrawing Groups (Br, Cl) : Enhance binding to kinases (e.g., CDK2/cyclin A) by stabilizing charge interactions .
- Aromatic Substituents (Ph, pyridyl) : Improve COX-2 selectivity and anti-inflammatory potency .
- Methyl Group : Increases metabolic stability and lipophilicity, critical for oral bioavailability .
Physicochemical Properties
Biological Activity
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family, characterized by its unique structure which includes a bromine atom and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its diverse biological activities.
- Molecular Formula : C4H4BrN3O2
- Molecular Weight : 206.00 g/mol
- CAS Number : 1514615-46-3
- Structure : The compound features a triazole ring, which is known for its ability to interact with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its applications in cancer therapy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 40 µg/mL | |
| Staphylococcus aureus | 30 µg/mL | |
| Candida albicans | 25 µg/mL |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its efficacy against various cancer cell lines:
The mechanism of action appears to involve the inhibition of DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes involved in metabolic pathways, inhibiting their function.
- DNA Interaction : The compound may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to its anticancer effects.
Case Studies
Several studies have highlighted the potential applications of this compound:
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial effects of various triazole derivatives, including this compound. The results indicated that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .
Study on Anticancer Properties
Another research project focused on the anticancer properties of this triazole derivative. The findings revealed that treatment with this compound led to significant reductions in cell viability across several cancer cell lines. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of the triazole core using reagents like N-bromosuccinimide (NBS) under controlled temperature (e.g., 0–25°C) in solvents such as DMF or THF is common. Optimization involves adjusting stoichiometry, reaction time, and catalysts (e.g., Lewis acids like Sc(OTf)₃) to improve yield . Statistical design of experiments (DoE), such as factorial designs, can systematically evaluate variables like temperature, solvent polarity, and reagent ratios to minimize trial-and-error approaches .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, triazole ring vibrations) .
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~3.5 ppm, bromine-induced deshielding) .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 192.97 for C₄H₄BrN₃O₂) .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer : The compound is sensitive to moisture and light. Store in amber glass vials under inert gas (N₂/Ar) at −20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways, using HPLC to monitor byproducts like de-brominated analogs .
Advanced Research Questions
Q. How can computational methods predict reactivity or biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases) to prioritize in vitro assays .
Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data?
- Methodological Answer : Cross-validate data using orthogonal techniques:
- X-ray crystallography : Resolve ambiguous NMR/IR assignments by confirming solid-state structure .
- Isotopic labeling : Trace unexpected byproducts (e.g., bromine migration) during synthesis .
- Meta-analysis : Compare literature data across solvents/pH conditions to identify outliers or systematic errors .
Q. How can this compound be functionalized for targeted drug discovery applications?
- Methodological Answer : Modify the carboxylic acid group via amidation (e.g., EDC/HOBt coupling) or esterification. For example, coupling with 4-methoxyphenylamine generates analogs with enhanced lipophilicity for bioavailability studies . Monitor regioselectivity using 2D NMR (e.g., NOESY) to confirm substitution at N1 vs. N2 positions .
Q. What are the environmental and safety risks associated with this compound?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity) to assess aquatic hazards. Use PPE (gloves, fume hood) during handling due to potential respiratory irritation (H335 hazard code). Waste disposal should follow halogenated organic waste protocols .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
